
Isopropyl 2-phenoxyisobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 2-phenoxyisobutyrate: is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28022 g/mol . It is a colorless liquid with a boiling point of 284.1°C at 760 mmHg and a density of 1.027 g/cm³ . This compound is used in various chemical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isopropyl 2-phenoxyisobutyrate can be synthesized through the esterification of 2-phenoxyisobutyric acid with isopropanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction mixture is then subjected to distillation to separate the desired ester from any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions: Isopropyl 2-phenoxyisobutyrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to and .
Oxidation: It can be oxidized to form corresponding and other oxidation products.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as or .
Substitution: Electrophiles such as halogens or nitrating agents .
Major Products:
Hydrolysis: 2-phenoxyisobutyric acid and isopropanol.
Oxidation: Various carboxylic acids.
Substitution: Substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Isopropyl 2-phenoxyisobutyrate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, it is used to study the effects of ester compounds on biological systems.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and as a solvent in various chemical processes .
Mecanismo De Acción
The mechanism of action of isopropyl 2-phenoxyisobutyrate involves its interaction with biological molecules through ester bonds. It can undergo hydrolysis in biological systems to release 2-phenoxyisobutyric acid and isopropanol , which can then interact with various molecular targets. The phenoxy group can participate in aromatic interactions, while the ester bond can be involved in hydrolysis reactions .
Comparación Con Compuestos Similares
- Isopropyl 2-phenoxypropanoate
- Isopropyl 2-phenoxyacetate
- Isopropyl 2-phenoxybutyrate
Comparison: Isopropyl 2-phenoxyisobutyrate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher boiling point and density, making it suitable for specific applications where these properties are advantageous .
Propiedades
Número CAS |
72575-86-1 |
|---|---|
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
propan-2-yl 2-methyl-2-phenoxypropanoate |
InChI |
InChI=1S/C13H18O3/c1-10(2)15-12(14)13(3,4)16-11-8-6-5-7-9-11/h5-10H,1-4H3 |
Clave InChI |
CRHGSXZRDVJBLL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C(C)(C)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(12S,15R,16E,23S,24Z,26E,28E,30S,32S)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12645985.png)
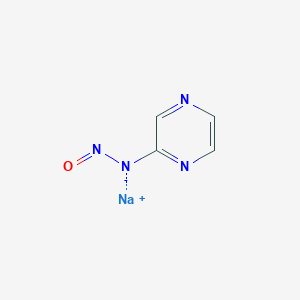
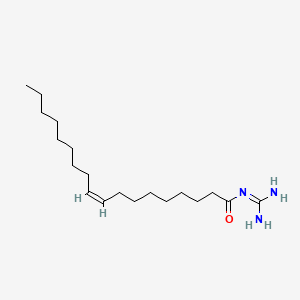
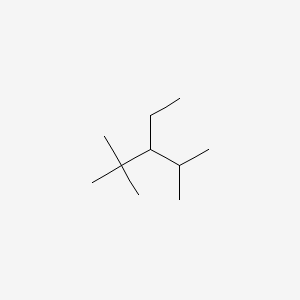



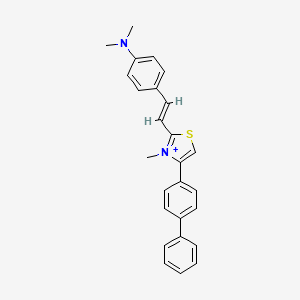

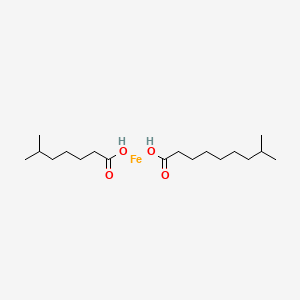


![acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury](/img/structure/B12646058.png)

